molecular formula C14H28O3Si B8538593 Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate

Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate

Cat. No. B8538593
M. Wt: 272.45 g/mol
InChI Key: OUOBFLNSBYINNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H28O3Si and its molecular weight is 272.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexanecarboxylate

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C14H28O3Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(15)16-4/h11-12H,7-10H2,1-6H3

InChI Key

OUOBFLNSBYINNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (32 mmol) of methyl 4-hydroxycyclohexanecarboxylate were initially charged in 100 ml of dimethylformamide. 6.7 g (44 mmol) of tert-butyldimethylsilyl chloride and 4.1 g (60 mmol) of imidazole were then added, and the mixture was stirred at RT for another 14 h. The solvent was removed under reduced pressure and the residue was taken up in 100 ml of methyl tert-butyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. The phases were separated, the organic phase was dried over magnesium sulphate and filtered and the solvent was removed under reduced pressure. Yield: 8.1 g (93% of theory)
Quantity
5 g
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reactant
Reaction Step One
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100 mL
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6.7 g
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reactant
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4.1 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-hydroxycyclohexane-carboxylate (a cis/trans mixture, 5.00 g, 31.6 mmol) and imidazole (4.30 g, 63.2 mmol) in dimethylformamide (20 ml) was added t-butyldimethylsilyl chloride (5.72 g, 37.9 mmol) at room temperature, and stirred at the same temperature for 5 hours. After completion of the reaction, an ethyl acetate/toluene (1/1) solution and water were added thereto, and the organic layer was collected, dried over sodium sulfate and distilled under reduced pressure to remove the solvent, whereby methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-carboxylate (8.66 g, 100%) was obtained.
Quantity
0 (± 1) mol
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reactant
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4.3 g
Type
reactant
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5.72 g
Type
reactant
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Quantity
20 mL
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solvent
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ethyl acetate toluene
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reactant
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Synthesis routes and methods III

Procedure details

2.00 g (11.38 mmol) of the crude product from Example 8A (90% pure) are dissolved in 50 ml of dry DMF, and 1.47 g (21.62 mmol) of imidazole and 2.40 g (15.93 mmol) of tert-butyldimethyl-silyl chloride are added. The reaction mixture is stirred at RT for 20 h. 40 ml each of diethyl ether and of saturated aqueous sodium bicarbonate solution are then added to the mixture. After phase separation, the organic phase is dried over magnesium sulfate and the solvent is removed on a rotary evaporator. The crude product is used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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40 mL
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solvent
Reaction Step Three

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